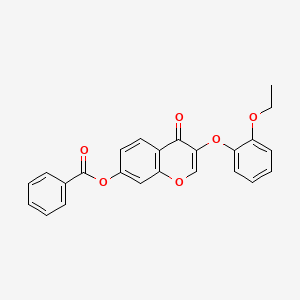

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate

Description

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is a chromene-based compound featuring a 4-oxo-chromen core. Key structural attributes include:

- Position 7 substituent: Benzoate ester, influencing solubility and metabolic stability.

This compound belongs to a class of chromene derivatives studied for their neuroprotective, enzyme inhibitory, and antimicrobial properties. Its structural flexibility allows for modifications that alter pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O6/c1-2-27-19-10-6-7-11-20(19)30-22-15-28-21-14-17(12-13-18(21)23(22)25)29-24(26)16-8-4-3-5-9-16/h3-15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOBDALGJGTTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Preparation of 2-ethoxyphenol: This can be achieved by the reaction of catechol with ethyl bromide in the presence of a base such as potassium carbonate.

Formation of 2-ethoxyphenoxy acetic acid: The 2-ethoxyphenol is then reacted with chloroacetic acid in the presence of a base to form 2-ethoxyphenoxy acetic acid.

Cyclization to form chromen-4-one: The 2-ethoxyphenoxy acetic acid undergoes cyclization with salicylaldehyde in the presence of a base to form the chromen-4-one core.

Esterification: Finally, the chromen-4-one derivative is esterified with benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group in the chromen-4-one core to a hydroxyl group.

Substitution: The ethoxyphenoxy and benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

Medicine: Its potential pharmacological properties can be explored for the development of new therapeutic agents.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate involves its interaction with specific molecular targets. The chromen-4-one core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethoxyphenoxy and benzoate groups may enhance the compound’s binding affinity and specificity for these targets. Further studies are needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

*Estimated based on similar structures.

Key Research Findings

Enzyme Inhibition: The methoxy-substituted analogue (402.4 g/mol) demonstrated strong binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), critical targets in Alzheimer’s disease. Chlorophenyl and trifluoromethyl analogues (e.g., CAS 369394-36-5) showed enhanced enzyme inhibition due to hydrophobic interactions, though with increased molecular weight (~458.05 g/mol) .

Physicochemical Properties :

- Methoxy and ethoxy groups at Position 3 improve gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. The target compound’s ethoxy group may offer prolonged half-life compared to methoxy derivatives .

- Fluorine or chlorine at Position 7 (e.g., 2-fluorobenzoate or 4-chlorobenzoate) enhances metabolic stability and electron-withdrawing effects, impacting receptor binding .

The benzoate ester’s substituents (e.g., 4-methyl, 3-methoxy) influence reaction conditions, with electron-donating groups facilitating esterification .

Critical Analysis of Substituent Impact

- Ethoxy vs. Methoxy : Ethoxy increases lipophilicity (logP) but may reduce solubility. Methoxy derivatives exhibit better aqueous solubility, critical for oral bioavailability .

- Chloro vs. Fluoro : Chloro enhances binding via hydrophobic effects, while fluoro improves metabolic stability and electronegativity .

- Benzoate Variations : Methyl or methoxy groups on the benzoate ring balance solubility and membrane permeability. Unsubstituted benzoate (target compound) offers simplicity but may require optimization for target-specific activity .

Biological Activity

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is a synthetic organic compound belonging to the chromen-4-one derivatives. Its structure consists of a chromenone core, which is characterized by a fused benzene and pyrone ring, along with an ethoxyphenoxy group and a benzoate moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

The biological activity of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chromenone core can inhibit enzyme activities, potentially modulating biochemical pathways involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit cholinesterases (AChE and BChE), which are critical in the pathophysiology of neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity: It may scavenge free radicals, contributing to its potential neuroprotective effects.

- Anti-inflammatory Effects: The compound has been suggested to influence inflammatory pathways, possibly through inhibition of cyclooxygenase (COX) enzymes.

Research Findings

Recent studies have highlighted the biological potential of compounds similar to 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate. For instance, derivatives with similar structures have shown promising results in vitro against various targets:

| Compound | Target Enzyme | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 3b | AChE | 10.4 | Moderate Inhibition |

| 3e | BChE | 5.4 | Moderate Inhibition |

| 3b | COX-2 | - | Moderate Inhibition |

| 3e | LOX-15 | - | Moderate Inhibition |

These findings suggest that modifications in the structure can significantly affect the biological activity of these compounds, indicating a need for further exploration into their pharmacological profiles.

Case Studies

-

Neuroprotective Effects:

- A study evaluated the neuroprotective effects of chromenone derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that certain derivatives could reduce cell death and reactive oxygen species (ROS) levels, suggesting potential therapeutic applications in neurodegenerative disorders.

-

Anticancer Activity:

- Research involving the cytotoxic effects of chromenone derivatives on cancer cell lines demonstrated that some compounds exhibited significant cytotoxicity against breast cancer (MCF-7) and prostate cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Studies:

- Another study focused on the anti-inflammatory properties of related compounds, revealing that they could effectively inhibit COX enzymes and reduce pro-inflammatory cytokine levels in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.